7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one
Overview
Description
7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[45]decan-6-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one typically involves multi-step organic reactions. The starting materials may include 2-fluorobenzyl chloride, 5-methyl-3-isoxazolecarboxylic acid, and a suitable diamine. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzyl or isoxazolyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one can be used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it an interesting target for synthetic chemists.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its fluorobenzyl group could enhance binding affinity and specificity.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The fluorobenzyl group may enhance binding affinity, while the isoxazolyl moiety could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
- 7-(2-bromobenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
- 7-(2-methylbenzyl)-2-[(5-methyl-3-isoxazolyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one
Uniqueness
The presence of the fluorobenzyl group in 7-[(2-Fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to biological targets.
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(5-methyl-1,2-oxazole-3-carbonyl)-2,7-diazaspiro[4.5]decan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3/c1-14-11-17(22-27-14)18(25)24-10-8-20(13-24)7-4-9-23(19(20)26)12-15-5-2-3-6-16(15)21/h2-3,5-6,11H,4,7-10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQVOGQMHRWLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3(C2)CCCN(C3=O)CC4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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